molecular formula C20H22N4O3S B14934122 N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanamide

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanamide

Cat. No.: B14934122
M. Wt: 398.5 g/mol
InChI Key: IEDABWXOZMYBHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-DIHYDRO-4H-CYCLOPENTA[D][1,3]THIAZOL-2-YL)-3-(2,5-DIOXO-1-PHENETHYL-4-IMIDAZOLIDINYL)PROPANAMIDE: is a complex organic compound featuring a unique structure that combines a cyclopenta[d][1,3]thiazole ring with an imidazolidinyl propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-DIHYDRO-4H-CYCLOPENTA[D][1,3]THIAZOL-2-YL)-3-(2,5-DIOXO-1-PHENETHYL-4-IMIDAZOLIDINYL)PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[d][1,3]thiazole core, followed by the introduction of the imidazolidinyl propanamide group. Key steps include cyclization reactions, amide bond formation, and selective functional group transformations under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-DIHYDRO-4H-CYCLOPENTA[D][1,3]THIAZOL-2-YL)-3-(2,5-DIOXO-1-PHENETHYL-4-IMIDAZOLIDINYL)PROPANAMIDE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their respective reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives with modified properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired transformations with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

N-(5,6-DIHYDRO-4H-CYCLOPENTA[D][1,3]THIAZOL-2-YL)-3-(2,5-DIOXO-1-PHENETHYL-4-IMIDAZOLIDINYL)PROPANAMIDE: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(5,6-DIHYDRO-4H-CYCLOPENTA[D][1,3]THIAZOL-2-YL)-3-(2,5-DIOXO-1-PHENETHYL-4-IMIDAZOLIDINYL)PROPANAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, influencing their activity and resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine
  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride

Uniqueness

N-(5,6-DIHYDRO-4H-CYCLOPENTA[D][1,3]THIAZOL-2-YL)-3-(2,5-DIOXO-1-PHENETHYL-4-IMIDAZOLIDINYL)PROPANAMIDE: stands out due to its unique combination of a cyclopenta[d][1,3]thiazole ring and an imidazolidinyl propanamide moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H22N4O3S

Molecular Weight

398.5 g/mol

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanamide

InChI

InChI=1S/C20H22N4O3S/c25-17(23-19-21-14-7-4-8-16(14)28-19)10-9-15-18(26)24(20(27)22-15)12-11-13-5-2-1-3-6-13/h1-3,5-6,15H,4,7-12H2,(H,22,27)(H,21,23,25)

InChI Key

IEDABWXOZMYBHP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=N2)NC(=O)CCC3C(=O)N(C(=O)N3)CCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.